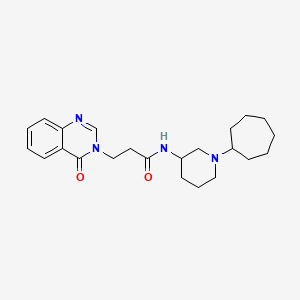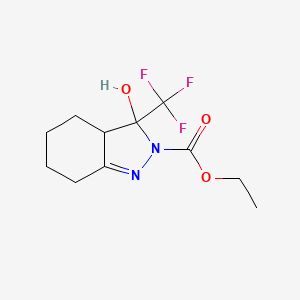![molecular formula C15H14ClN3O3 B3888558 N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3888558.png)
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
Descripción general
Descripción
N-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as "Compound N", is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes or proteins involved in various biological pathways.
Mecanismo De Acción
The mechanism of action of Compound N involves the inhibition of specific enzymes or proteins through binding to their active sites. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. By inhibiting HDACs, Compound N can promote the acetylation of histones and other proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
Compound N has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs. It has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. In addition, Compound N has been shown to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase 3 (GSK3), an enzyme involved in the regulation of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound N in lab experiments include its specificity and potency in inhibiting specific enzymes or proteins, which can lead to more accurate and reliable results. However, one limitation of using Compound N is its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary to ensure the safety and validity of using Compound N in lab experiments.
Direcciones Futuras
There are several future directions for the use of Compound N in scientific research. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of specific enzymes or proteins that can be used in combination with Compound N for synergistic effects. Furthermore, the development of new delivery methods, such as nanoparticles or liposomes, can improve the bioavailability and specificity of Compound N in vivo. Overall, the potential applications of Compound N in scientific research are promising and warrant further investigation.
Aplicaciones Científicas De Investigación
Compound N has been shown to have potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It can selectively inhibit specific enzymes or proteins that are involved in these diseases, leading to a better understanding of their mechanisms and potential therapeutic targets.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-7-12(16)4-5-13(10)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGHRKXXTMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888476.png)

![N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888491.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-benzyl-4-methyl-3-thiophenecarboxylate](/img/structure/B3888499.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888509.png)
![2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B3888520.png)
![5-amino-3-{1-cyano-2-[2-(1-piperidinyl)-3-quinolinyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888527.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B3888556.png)
![4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3888573.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B3888575.png)
![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)
![4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)